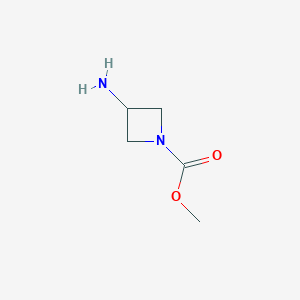![molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6](/img/structure/B1369906.png)
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a chemical compound with the molecular formula C14H17N3 . It is a part of a family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds like “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Molecular Structure Analysis
The molecular structure of “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involving “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds often involve oxidative Mannich reactions . These reactions can be used to construct 8-azabicyclo[3.2.1]octanes .
Physical And Chemical Properties Analysis
“1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” is a solid compound . Its molecular weight is 227.31 .
Wissenschaftliche Forschungsanwendungen
5-HT4 Receptor Agonism
One significant area of research involving 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole derivatives is their activity at the 5-HT4 receptor. For example, compounds such as BIMU 1 and BIMU 8 have been shown to act as potent, albeit partial, agonists at the 5-HT4 receptor, particularly in the rat oesophagus. This research illustrates the potential of these compounds in modulating serotonergic transmission (Baxter & Clarke, 1992).
Synthesis and Reaction Studies
Another aspect of research is focused on the synthesis and reactions of benzimidazole derivatives. For instance, the recyclization of enamino ketones leading to 6-azabicyclo[3.2.1]-oct-6-en-8-ones and their subsequent reactions with nucleophilic reagents have been studied, highlighting the chemical versatility and potential applications of these compounds in various fields (Reznikov, Urzhuntseva, & Volodarskii, 1991).
Pharmacological Investigations
Pharmacological investigations of benzimidazole derivatives have revealed their significance in various biological activities. For example, a study on carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol showed their pharmacological potential, underlined by in vitro and in vivo assays to evaluate 5-HT3 activity (Iriepa & Bellanato, 2011).
Antagonistic Properties
Research has also delved into the antagonistic properties of certain benzimidazole derivatives. For instance, itasetron (a 5-HT3 receptor antagonist) demonstrated effectiveness in improving memory abilities in aged rats, suggesting potential therapeutic applications in cognitive disorders (Pitsikas & Borsini, 1996).
Spectroscopic and Crystallographic Studies
Spectroscopic and crystallographic studies of benzimidazole carbamates have also been conducted to understand their structural properties. Such studies provide valuable insights into the molecular configuration and potential applications of these compounds in various scientific fields (Iriepa et al., 2004).
Anxiolytic Effects in Animal Models
Benzimidazole derivatives have also been studied for their anxiolytic effects in various animal models. For instance, DAU 6215, another 5-HT3 receptor antagonist, was shown to reduce aversion and aggressiveness in different animal models, indicating its potential in treating anxiety-related disorders (Borsini et al., 1993).
Antibacterial Properties
Studies have also explored the antibacterial properties of benzimidazole derivatives. For instance, bridged bicyclic analogues of C7-piperazine in quinolone and naphthyridine antibacterials have shown effectiveness against various Gram-negative and Gram-positive organisms, indicating the potential of these derivatives in antibacterial therapies (Kiely et al., 1991).
Zukünftige Richtungen
The future research directions for “1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and selective synthetic methods for these compounds could be a valuable area of research .
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)



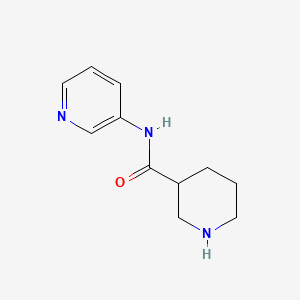
![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)

![2-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369833.png)
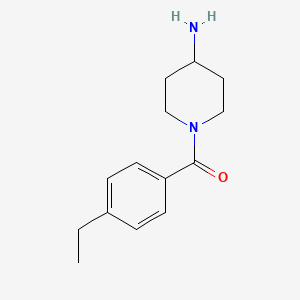

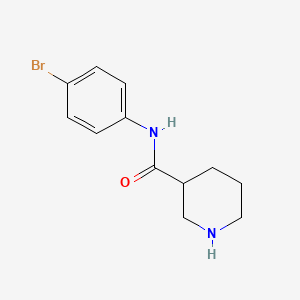
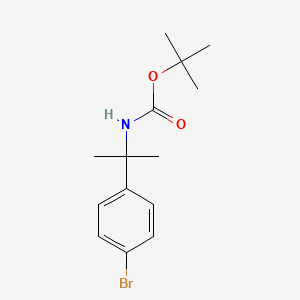
![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)
